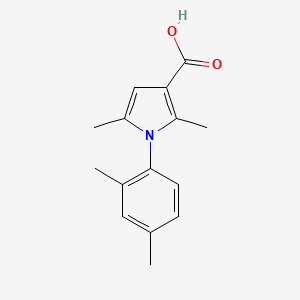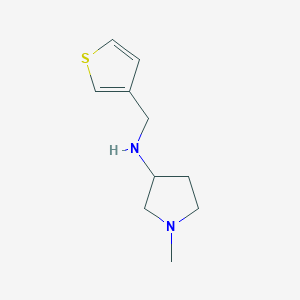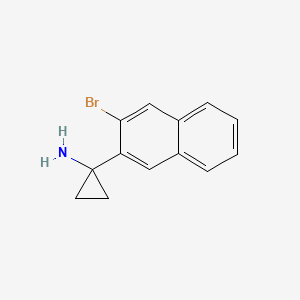
1-(3-Bromonaphthalen-2-YL)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromonaphthalen-2-YL)cyclopropan-1-amine is an organic compound with the molecular formula C13H12BrN. It is a derivative of naphthalene, where a bromine atom is substituted at the third position and a cyclopropan-1-amine group is attached at the second position of the naphthalene ring.
Preparation Methods
The synthesis of 1-(3-Bromonaphthalen-2-YL)cyclopropan-1-amine typically involves multiple steps:
Bromination of Naphthalene: The first step involves the bromination of naphthalene to introduce a bromine atom at the third position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Formation of Cyclopropan-1-amine: The next step involves the formation of the cyclopropan-1-amine group. This can be done by reacting cyclopropane with ammonia (NH3) under high pressure and temperature conditions.
Coupling Reaction: The final step is the coupling of the brominated naphthalene with the cyclopropan-1-amine group.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, such as using continuous flow reactors for the bromination and coupling reactions.
Chemical Reactions Analysis
1-(3-Bromonaphthalen-2-YL)cyclopropan-1-amine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the corresponding naphthalene derivative.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki, Heck, or Sonogashira coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Bromonaphthalen-2-YL)cyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study the interactions of naphthalene derivatives with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-(3-Bromonaphthalen-2-YL)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The bromine atom and cyclopropan-1-amine group can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Bromonaphthalen-2-YL)cyclopropan-1-amine can be compared with other similar compounds, such as:
1-(2-Bromonaphthalen-1-YL)cyclopropan-1-amine: This compound has the bromine atom at the second position of the naphthalene ring, which may result in different chemical reactivity and biological activity.
1-(4-Bromonaphthalen-2-YL)cyclopropan-1-amine: This compound has the bromine atom at the fourth position of the naphthalene ring, which may also result in different properties.
1-(3-Chloronaphthalen-2-YL)cyclopropan-1-amine: This compound has a chlorine atom instead of a bromine atom, which may affect its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropan-1-amine group, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C13H12BrN |
|---|---|
Molecular Weight |
262.14 g/mol |
IUPAC Name |
1-(3-bromonaphthalen-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C13H12BrN/c14-12-8-10-4-2-1-3-9(10)7-11(12)13(15)5-6-13/h1-4,7-8H,5-6,15H2 |
InChI Key |
DCXNJOKFIAGKSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC3=CC=CC=C3C=C2Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanoic acid](/img/structure/B12086484.png)
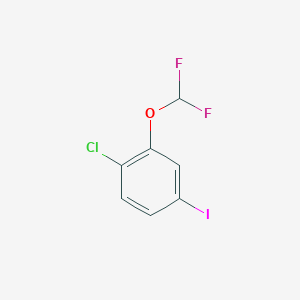

![(6-(Benzyloxy)-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12086516.png)

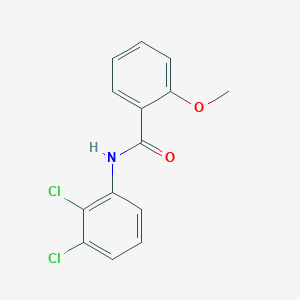

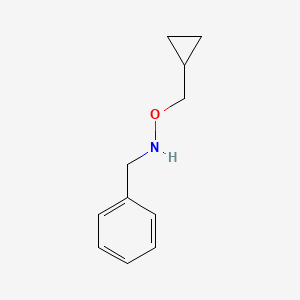

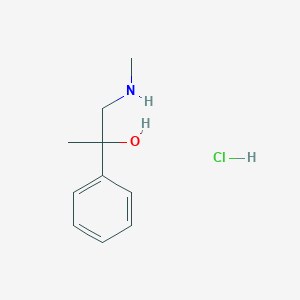

![3-[(2-Methylpentyl)amino]benzonitrile](/img/structure/B12086569.png)
